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Compound of Interest

Compound Name: LY 233536

Cat. No.: B1675628

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY233536 is a potent and selective competitive antagonist of a-amino-3-hydroxy-5-methyl-4-
isoxazolepropionic acid (AMPA) and kainate receptors. Its ability to inhibit excitatory
neurotransmission has positioned it as a valuable research tool for investigating the roles of
these receptors in various physiological and pathological processes. This document provides a
comprehensive overview of the chemical properties, pharmacological profile, and key
experimental methodologies associated with LY233536. Detailed signaling pathways and
experimental workflows are presented to facilitate further research and drug development
efforts.

Core Chemical Properties

LY233536, with the CAS number 136845-59-5, is a quinoxalinedione derivative. Its
fundamental chemical and physical properties are summarized in the table below.
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Property Value Source

(3R,4aS,6R,8aS)-6-(2H-
tetrazol-5-

IUPAC Name ylmethyl)-1,2,3,4,4a,5,6,7,8,8a  [1]
-decahydroisoquinoline-3-

carboxylic acid

CAS Number 136845-59-5 [1]
Molecular Formula C12H19Ns02 [1]
Molecular Weight 265.31 g/mol [1]
Solubility Soluble in DMSO MedKoo Biosciences
Physical Appearance Solid powder MedKoo Biosciences

Short term (days to weeks) at

0 - 4 °C; Long term (months to o
Storage , MedKoo Biosciences

years) at -20 °C in a dry, dark

environment.

Pharmacological Profile: A Selective AMPA/Kainate
Receptor Antagonist

LY233536 functions as a competitive antagonist at the glutamate binding site of AMPA and
kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast
excitatory neurotransmission in the central nervous system (CNS). While some initial
classifications may have broadly categorized it, detailed pharmacological studies are necessary
to precisely determine its selectivity profile against NMDA receptors.

Quantitative Binding Affinity

Quantitative data on the binding affinity of LY233536 for different glutamate receptor subtypes
is crucial for understanding its selectivity. The half-maximal inhibitory concentration (IC50) and
the inhibitor constant (Ki) are key parameters used to quantify the potency of an antagonist.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.pharmacologydiscoveryservices.com/catalogmanagement/viewitem/Seizure,-Maximal-Electroshock,-Rat/524020
https://www.pharmacologydiscoveryservices.com/catalogmanagement/viewitem/Seizure,-Maximal-Electroshock,-Rat/524020
https://www.pharmacologydiscoveryservices.com/catalogmanagement/viewitem/Seizure,-Maximal-Electroshock,-Rat/524020
https://www.pharmacologydiscoveryservices.com/catalogmanagement/viewitem/Seizure,-Maximal-Electroshock,-Rat/524020
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A comprehensive literature search did not yield specific Ki or IC50 values for LY233536 against
AMPA, kainate, and NMDA receptors in publicly accessible documents. Researchers are
encouraged to consult specialized databases or conduct empirical studies to determine these
values.

Signaling Pathways

By blocking AMPA and kainate receptors, LY233536 inhibits the influx of cations (primarily Na*
and Caz*) into the postsynaptic neuron, thereby reducing neuronal depolarization and
subsequent downstream signaling cascades.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by glutamate leads to rapid depolarization of the postsynaptic
membrane. This initial depolarization is critical for relieving the magnesium block of NMDA
receptors, a key step in synaptic plasticity.
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AMPA Receptor Signaling and Inhibition by LY233536.

Kainate Receptor Signaling Pathway

Kainate receptors have both ionotropic and metabotropic functions. lonotropically, they
contribute to postsynaptic depolarization. Metabotropically, they can modulate neurotransmitter
release through G-protein coupled signaling pathways.
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Key Experimental Protocols

The following sections outline detailed methodologies for key experiments used to characterize
the activity of AMPA/kainate receptor antagonists like LY233536.

In Vitro: Electrophysiological Characterization (Whole-
Cell Patch Clamp)

This technique is used to measure the ion flow through receptor channels in response to
agonist application and the blocking effect of antagonists.

Objective: To determine the effect of LY233536 on AMPA and kainate receptor-mediated
currents in cultured hippocampal neurons.

Methodology:
e Cell Culture: Primary hippocampal neurons are cultured on glass coverslips.

» Recording Setup: Recordings are performed using a patch-clamp amplifier and data
acquisition system. The extracellular solution (artificial cerebrospinal fluid - aCSF) contains
(in mM): 140 NacCl, 2.5 KCl, 2 CaClz, 1 MgClz, 10 HEPES, and 10 glucose, pH adjusted to
7.4 with NaOH. The intracellular solution contains (in mM): 140 CsCl, 2 MgClz, 10 HEPES,
0.1 EGTA, and 2 ATP-Mg, pH adjusted to 7.2 with CsOH.

e Recording Procedure:
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o A glass micropipette with a resistance of 3-5 MQ is used to form a giga-ohm seal with the
neuron's membrane.

o The membrane patch is then ruptured to achieve the whole-cell configuration.

o The cell is voltage-clamped at -60 mV.

o Agonists (AMPA or kainate) are applied using a rapid perfusion system to evoke an inward
current.

o After a stable baseline response is established, LY233536 is co-applied with the agonist at
varying concentrations.

o The reduction in the peak current amplitude in the presence of LY233536 is measured to
determine its inhibitory effect and calculate the IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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